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molecular formula C14H22O4 B085096 Divinyl sebacate CAS No. 10355-50-7

Divinyl sebacate

Cat. No. B085096
M. Wt: 254.32 g/mol
InChI Key: CHQUIOWVSPIVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999323B2

Procedure details

15 g (74.2 mmol) of sebacic acid, 0.66 g (2.06 mmol) of mercury(II)acetate, and 0.12 g of hydroquinone were precharged in 75 ml of vinyl acetate into a 250 ml three-necked flask and stirred for 20 minutes under argon. Then, 0.09 g (0.01 mol) of p-toluenesulfonic acid were added as a catalyst, and the reaction mixture was refluxed for 4 hours. After cooling down to room temperature, the obtained solution was diluted with 200 ml ethyl acetate and extracted with 150 ml 2N NaOH. The organic phase was dried over Na2SO4, and the volatile components were removed on a rotary evaporator. Purification by flash column chromatography on silica gel (PE:EE=10:1) yielded 8.9 g (47% of th.) of a colorless liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].[C:15]1(C=CC(O)=C[CH:17]=1)O.[C:23]1(C)C=CC(S(O)(=O)=O)=C[CH:24]=1>C(OC=C)(=O)C.C(OCC)(=O)C.C([O-])(=O)C.[Hg+2].C([O-])(=O)C>[CH:15]([O:11][C:10](=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:14][CH:23]=[CH2:24])=[O:13])=[CH2:17] |f:5.6.7|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(CCCCCCCCC(=O)O)(=O)O
Name
Quantity
0.12 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OC=C
Name
Quantity
0.66 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0.09 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 minutes under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 150 ml 2N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the volatile components were removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (PE:EE=10:1)
CUSTOM
Type
CUSTOM
Details
yielded 8.9 g (47% of th.) of a colorless liquid

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(=C)OC(CCCCCCCCC(=O)OC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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